![molecular formula C16H20N4O3 B2459844 N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide CAS No. 1903159-01-2](/img/structure/B2459844.png)
N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(3-methoxypropyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidine-2(11H)-carboxamide” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a dipyrido group, which consists of two pyridine rings fused together. The compound also has a carboxamide group (-CONH2), which is a common functional group in biochemistry, and a methoxypropyl group, which is an ether .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atoms in the pyrimidine and dipyrido rings would likely result in a planar structure due to the sp2 hybridization of these atoms. The carboxamide group could participate in hydrogen bonding, influencing the compound’s solubility and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carboxamide group could undergo hydrolysis, and the pyrimidine ring could participate in electrophilic substitution reactions. The ether group (methoxypropyl) is generally quite stable but could be cleaved under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and the presence of polar or nonpolar regions could influence its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Synthesis and Biological Evaluation
One significant area of application involves the synthesis of novel compounds derived from pyrimidine carboxamides and their evaluation for anticancer and anti-inflammatory properties. For instance, novel derivatives have been synthesized and evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. Such compounds have demonstrated promising results, showing high inhibitory activity on COX-2 selectivity, significant analgesic activity, and notable anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antifungal and Antiviral Activities
Another application is in the development of antifungal and antiviral agents. Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown significant antifungal activities. These compounds have been evaluated against various fungal strains, indicating their potential as effective antifungal agents (Hanafy, 2011). Additionally, certain pyrazolo[3,4-d]pyrimidine analogues have been explored for their antiviral activity, particularly against human cytomegalovirus and herpes simplex virus, showcasing the versatility of pyrimidine derivatives in combating viral infections (Saxena, Coleman, Drach, & Townsend, 1990).
Catalysis and Material Science
In the field of catalysis, pyridodipyrimidines have been used as NAD(P)+ models for the autorecycling oxidation of alcohols, demonstrating their efficiency as redox catalysts. These catalysts enable the oxidation of alcohols to carbonyl compounds under neutral conditions, showing high turnover numbers and enhanced yields influenced by lipophilic substituents, highlighting their application in synthetic chemistry and industrial processes (Yoneda, Yamato, & Ono, 1981).
Corrosion Inhibition
Additionally, pyrimidine derivatives have been investigated as corrosion inhibitors for mild steel in acidic media. Through electrochemical studies, SEM, EDX, and AFM analyses, these compounds have been found to exhibit excellent inhibition efficiency, demonstrating their potential use in protecting metal surfaces from corrosion, which is crucial for industrial applications (Yadav, Kumar, Sinha, Bahadur, & Ebenso, 2015).
Future Directions
Properties
IUPAC Name |
N-(3-methoxypropyl)-2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-23-10-4-7-17-16(22)19-9-6-13-12(11-19)15(21)20-8-3-2-5-14(20)18-13/h2-3,5,8H,4,6-7,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZDNVHTLDTZFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)N1CCC2=C(C1)C(=O)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
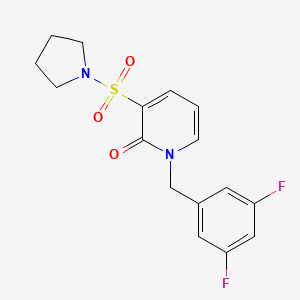
![2-Oxabicyclo[2.2.2]octane-1-methanol](/img/structure/B2459763.png)

![N-cyclopropyl-1-[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2459765.png)
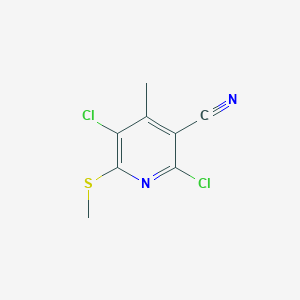
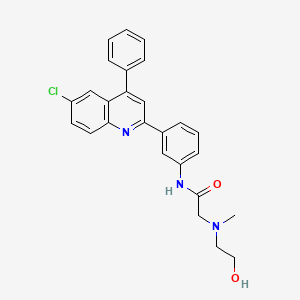
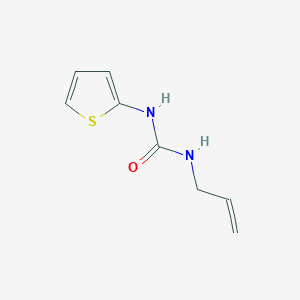

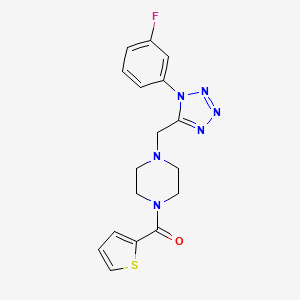

![1-Isopropyl-4-methyl-2-[(4-nitrobenzyl)oxy]benzene](/img/structure/B2459776.png)
![methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B2459777.png)
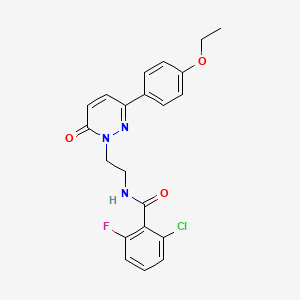
![2-chloro-N-[2-(dimethylamino)-2-(3-fluorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B2459783.png)
